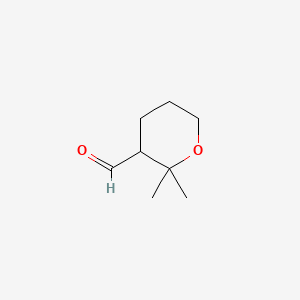
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone compound known for its inhibitory activity towards cytochrome P450 2A6 (CYP2A6) and monoamine oxidases (MAO-A and MAO-B) . This compound is derived from plants belonging to the Compositae family and has shown potential in various biochemical and pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate involves multiple steps, starting from the extraction of the precursor sesquiterpene lactone from plant sources. The key steps include:
Extraction: The precursor is extracted from plants using solvents like chloroform or ethyl acetate.
Esterification: The extracted compound undergoes esterification with 2-methylacrylic acid in the presence of a catalyst such as sulfuric acid to form the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimization for yield and purity. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Purification: Employing techniques like column chromatography to isolate the pure compound.
Esterification: Conducted in large reactors with controlled temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or cyano derivatives.
Applications De Recherche Scientifique
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate has diverse applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through irreversible inhibition of CYP2A6 and MAO enzymes. The mechanism involves:
Comparaison Avec Des Composés Similaires
8alpha-(2-Methylacryloyloxy)hirsutinolide: A related sesquiterpene lactone with similar inhibitory activity.
Paeonol: Another compound that inhibits MAO-A and MAO-B, but with different structural features.
Uniqueness: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is unique due to its dual inhibitory activity on both CYP2A6 and MAO enzymes, making it a valuable tool in studying enzyme inhibition and potential therapeutic applications .
Propriétés
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDGUZXBGGNBZ-GUNZAYKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)COC(=O)C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









